An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
This guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a diamine with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical insights.
Introduction and Significance
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (CAS No. 1629-33-0) is a substituted diamine with the molecular formula C₁₁H₁₈N₂.[1][2] Its structure incorporates a phenylethyl group, a methyl group, and an ethylenediamine backbone. This unique combination of functionalities imparts specific physicochemical properties that make it an interesting candidate for various applications. Substituted ethylenediamines are known to be important intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[3] The presence of both a secondary and a primary amine group in N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine allows for differential functionalization, making it a versatile building block in organic synthesis.
Strategic Synthesis: Reductive Amination
A robust and widely applicable method for the synthesis of N-substituted amines is reductive amination.[4] This one-pot reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. This approach offers high yields and good control over the degree of alkylation, a common challenge in direct alkylation methods.[4]
For the synthesis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, a logical retrosynthetic analysis suggests the reductive amination of 2-phenylethylamine with a suitable carbonyl-containing precursor, or the reductive amination of a suitable amine with phenylacetaldehyde. A plausible and efficient synthetic route involves the reductive amination of N-methylethanolamine with phenylacetaldehyde, followed by conversion of the hydroxyl group to an amine. However, a more direct approach would be the reductive amination of 2-phenylethylamine with N-methyl-2-aminoacetaldehyde.
Given the commercial availability of the target compound, detailed synthetic procedures in peer-reviewed literature are scarce. Therefore, we present a generalized, yet detailed, experimental protocol for the reductive amination synthesis of a structurally related diamine, N,N'-Dimethyl-1,2-diphenylethylenediamine, as described in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5] This protocol serves as an excellent template for the synthesis of the target molecule.
Illustrative Experimental Protocol: Synthesis of a Related Diamine
The following procedure for the synthesis of meso- and dl-N,N'-Dimethyl-1,2-diphenylethylenediamine via reductive amination of benzaldehyde and methylamine illustrates the key steps and considerations applicable to the synthesis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine.[5]
Step 1: Imine Formation
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In a well-ventilated fume hood, charge a 250-mL Erlenmeyer flask equipped with a magnetic stirrer with a 40% (w/w) aqueous solution of methylamine (100 mL).
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To the stirred solution, add freshly distilled benzaldehyde (26.5 g, 0.25 mol) at room temperature. A mild exothermic reaction will occur, resulting in a milky white emulsion.
-
Stopper the flask and continue stirring overnight (approximately 15 hours).
Step 2: Reductive Coupling
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Flame-dry a three-necked, 500-mL round-bottomed flask equipped with a mechanical or magnetic stirrer, a thermometer, a water condenser with a nitrogen inlet, and a septum.
-
Charge the flask with zinc powder (13.1 g, 0.2 mol) and anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.
-
Activate the zinc powder by adding 1,2-dibromoethane (1.5 mL, 3.5 g, 0.02 mol) via syringe, warming the mixture to reflux for 1 minute, and then allowing it to cool to room temperature.
-
Add a small amount of chlorotrimethylsilane (Me₃SiCl) via syringe to initiate the reaction, evidenced by the evolution of ethylene gas.
-
Stir the mixture for 45 minutes.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 0°C with an ice bath.
-
Hydrolyze the mixture by cautiously adding a solution prepared by mixing concentrated aqueous ammonium hydroxide (60 mL) with saturated aqueous ammonium chloride (140 mL).
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Remove the excess zinc by filtration and wash it with diethyl ether (200 mL).
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Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
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Combine the organic extracts, dry over potassium carbonate (K₂CO₃), filter, and concentrate on a rotary evaporator to yield the crude diamine.
This protocol can be adapted for the synthesis of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine by substituting benzaldehyde and methylamine with appropriate starting materials, such as phenylacetaldehyde and N-methylethylenediamine.
Caption: A generalized workflow for the synthesis of N-substituted diamines via reductive amination.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, both ¹H and ¹³C NMR are crucial.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethylenediamine backbone and the phenylethyl group, the N-methyl protons, and the protons of the primary and secondary amine groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and splitting patterns will provide valuable information about the connectivity of the molecule. For instance, the methylene protons adjacent to the nitrogen atoms will be deshielded and will likely appear as complex multiplets due to coupling with neighboring protons.
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¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[6] The aromatic carbons will appear in the downfield region (typically 110-140 ppm). The aliphatic carbons of the ethylenediamine backbone and the phenylethyl group will be observed in the upfield region, with those directly bonded to nitrogen atoms being deshielded compared to simple alkanes. The N-methyl carbon will appear as a distinct signal in the upfield region.
| Predicted Spectroscopic Data for N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.3 ppm), Methylene protons (multiplets, ~2.5-3.0 ppm), N-methyl protons (singlet, ~2.2-2.4 ppm), Amine protons (broad singlets, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~126-140 ppm), Aliphatic carbons adjacent to nitrogen (~40-60 ppm), N-methyl carbon (~35-45 ppm) |
| FTIR (cm⁻¹) | N-H stretch (primary amine, two bands ~3300-3400 cm⁻¹; secondary amine, one band ~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), N-H bend (~1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 178 (odd mass due to two nitrogen atoms), Prominent fragment ions from α-cleavage. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[7] The FTIR spectrum of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is expected to exhibit characteristic absorption bands:
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N-H Stretching: The primary amine (R-NH₂) will show two medium-intensity bands in the region of 3300-3400 cm⁻¹, while the secondary amine (R₂-NH) will display a single, weaker band in the same region.[8]
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C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observed in the 2850-3100 cm⁻¹ region.
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N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[7]
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C-N Stretching: The C-N stretching vibrations for the aliphatic amines will appear in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, electron ionization (EI) mass spectrometry is a suitable technique.
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Molecular Ion Peak: According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak (M⁺) for C₁₁H₁₈N₂ is expected at a mass-to-charge ratio (m/z) of 178.[9]
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Fragmentation Pattern: Amines typically undergo α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen atom is broken.[9] This results in the formation of a stable, resonance-stabilized cation. The fragmentation pattern will be influenced by the relative stability of the resulting radicals and carbocations. The base peak in the spectrum will correspond to the most stable fragment ion.
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